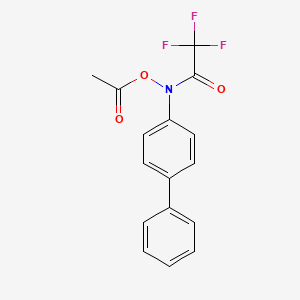N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl
CAS No.: 78281-05-7
Cat. No.: VC17964190
Molecular Formula: C16H12F3NO3
Molecular Weight: 323.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78281-05-7 |
|---|---|
| Molecular Formula | C16H12F3NO3 |
| Molecular Weight | 323.27 g/mol |
| IUPAC Name | (4-phenyl-N-(2,2,2-trifluoroacetyl)anilino) acetate |
| Standard InChI | InChI=1S/C16H12F3NO3/c1-11(21)23-20(15(22)16(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
| Standard InChI Key | WKUHXEOAHIQDJY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)ON(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)C(F)(F)F |
Introduction
Chemical Structure and Synthesis of N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl
NTFAA-ABP belongs to the class of N-acyloxy derivatives of aromatic amines, characterized by a biphenyl backbone substituted with amino, trifluoroacetyl, and acetoxy groups. The compound’s structure (C₁₅H₁₁F₃N₂O₃) features a 4-aminobiphenyl core modified at the exocyclic amine by trifluoroacetylation and acetoxylation. These substitutions render the molecule highly electrophilic, facilitating covalent binding to nucleophilic DNA sites, particularly the C8 position of deoxyguanosine .
Synthetic Pathways
The synthesis of NTFAA-ABP typically involves sequential derivatization of 4-aminobiphenyl. First, the primary amine is protected via trifluoroacetylation using trifluoroacetic anhydride under anhydrous conditions. Subsequent oxidation with peracids or hydroxylamine derivatives introduces the acetoxy group at the nitrogen, yielding the final N-acyloxy intermediate . This synthetic route ensures high reactivity for in vitro DNA modification, as demonstrated in studies where NTFAA-ABP was reacted with deoxyguanosine-3',5'-bisphosphate to generate standardized adducts for chromatographic and spectroscopic analysis .
Mechanism of Action: DNA Adduct Formation and Mutagenicity
NTFAA-ABP’s carcinogenic potential stems from its ability to form stable DNA adducts, which disrupt replication fidelity and trigger mutagenic events. The compound undergoes enzymatic or spontaneous hydrolysis in biological systems, releasing the nitrenium ion (4-aminobiphenyl-N⁺), which preferentially attacks the C8 position of guanine residues .
Adduct Structural Characterization
The predominant adduct, N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP), has been identified in human bladder epithelium and experimental models using ³²P-postlabeling and high-performance liquid chromatography (HPLC) . Co-chromatography with synthetic standards confirmed the adduct’s identity across multiple solvent systems, including ammonium acetate/acetonitrile gradients . Nuclear magnetic resonance (NMR) and circular dichroism studies further revealed that dG-C8-ABP adopts a mixture of syn and anti conformations, with the aromatic biphenyl moiety either stacked within the DNA helix or projecting into the major groove .
Table 1: Conformational States of dG-C8-ABP Adducts
Research Findings: Adduct Dynamics and Replication Outcomes
Conformational Heterogeneity and Polymerase Interactions
Studies employing ¹⁹F NMR and surface plasmon resonance (SPR) have delineated how NTFAA-ABP-derived adducts influence DNA polymerase activity. In the NarI sequence context (5'-G₁G₂CG₃C-3'), dG-C8-ABP at G₃ induces replication stalling at the pre-lesion site (n-1) when flanked by thymidine, whereas cytosine flanking residues permit transient bypass by Y-family polymerases like Dpo4 . This sequence-dependent behavior correlates with adduct conformation: syn adducts in thymidine-rich regions adopt intercalated structures that hinder polymerase progression, while anti conformers in cytosine-rich regions allow misincorporation .
Mutagenic Spectrum
In Escherichia coli and mammalian cell systems, dG-C8-ABP primarily induces G→T transversions, with lower frequencies of frameshifts in repetitive sequences . Comparative analyses with analogous adducts (e.g., 2-aminofluorene) highlight NTFAA-ABP’s unique mutagenic profile, attributed to the biphenyl group’s bulkier topology and enhanced intercalative potential .
Applications in Biomedical Research
Biomarker Development for Molecular Epidemiology
NTFAA-ABP has been instrumental in quantifying 4-aminobiphenyl exposure in smokers. By serving as a reference standard for dG-C8-ABP detection via ³²P-postlabeling, researchers established a direct correlation between urinary bladder adduct levels and smoking intensity (r = 0.65; P < 0.01) . These findings underscore its utility in linking environmental carcinogens to cancer risk.
Mechanistic Studies of Translesion Synthesis
Primer extension assays using Klenow fragment (exo⁻) and Dpo4 polymerases revealed that NTFAA-ABP adducts modulate replication fidelity. For instance, Dpo4 efficiently bypasses anti adducts but stalls at syn conformers, whereas Klenow fragment (exo⁻) exhibits stronger blockage at both pre- and post-lesion sites . These insights inform models of mutagenesis and DNA repair pathway activation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume